Home > Products > Screening Compounds P27190 > Antibiotic A447 B
Antibiotic A447 B - 55945-22-7

Antibiotic A447 B

Catalog Number: EVT-1561003
CAS Number: 55945-22-7
Molecular Formula: C60H88N2O21
Molecular Weight: 1173.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibiotic A447 B is a natural product found in Streptomyces with data available.
Source and Classification

A447 B is classified as a member of the polyketide family, which are secondary metabolites produced by various microorganisms, especially actinobacteria. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The specific strain that produces A447 B has not been extensively documented in the literature, but it is likely isolated from soil or marine environments where actinobacteria thrive .

Synthesis Analysis

Methods and Technical Details

The synthesis of Antibiotic A447 B typically involves fermentation processes using actinobacterial strains. The production process can be optimized through various biotechnological methods, including:

  • Fermentation Conditions: Optimizing temperature, pH, and nutrient availability to enhance yield.
  • Extraction Techniques: Utilizing solvent extraction or chromatography to isolate A447 B from the fermentation broth.
  • Analytical Techniques: Employing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for characterization and purity assessment .
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Antibiotic A447 B is expected to undergo various chemical reactions typical for polyketides, including:

  • Hydrolysis: Breaking down into simpler components in the presence of water.
  • Redox Reactions: Participating in oxidation-reduction processes that may alter its biological activity.
  • Conjugation Reactions: Interacting with cellular components, which could enhance or inhibit its antimicrobial efficacy .
Mechanism of Action

Process and Data

The mechanism of action for Antibiotic A447 B likely involves inhibition of bacterial cell wall synthesis or interference with protein synthesis. Similar antibiotics have been shown to bind to bacterial ribosomes or inhibit enzymes critical for cell wall biosynthesis. This action leads to bacterial cell death or growth inhibition. Detailed studies involving molecular docking simulations could provide insights into its specific interactions at the molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility for Antibiotic A447 B are not well-documented, general properties for polyketides include:

  • Solubility: Often soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Spectroscopic Characteristics: Typically exhibit distinct UV-visible absorbance patterns due to their conjugated systems .
Applications

Scientific Uses

Antibiotic A447 B holds promise for various scientific applications:

  • Antimicrobial Research: Its efficacy against resistant bacterial strains makes it a candidate for further development as an antibiotic.
  • Biotechnology: Potential use in synthetic biology for producing derivatives with enhanced properties.
  • Pharmaceutical Development: Exploration as a lead compound in drug discovery efforts targeting bacterial infections .
Introduction to Anthracycline Antibiotics and the A447 Series

Historical Context of Anthracycline Discovery and Development

The discovery of anthracyclines began in the 1960s with the isolation of daunorubicin from Streptomyces peucetius bacteria. This marked a breakthrough in cancer chemotherapy, as early studies revealed its potent activity against leukemias and lymphomas. By the 1970s, chemical modification of daunorubicin yielded doxorubicin, which exhibited a broader spectrum of antitumor efficacy, particularly against solid tumors. These first-generation anthracyclines became backbone agents in oncology regimens but were plagued by dose-limiting cardiotoxicity and susceptibility to microbial resistance mechanisms [1] [3].

The quest for improved analogs led to the discovery of the A447 series in the late 1980s. Researchers isolated novel anthracyclines, designated A447 A, B, C, and D, through targeted fermentation of Streptomyces strains. Unlike doxorubicin, these compounds featured distinct structural variations—notably alterations in sugar moiety hydroxylation patterns—which conferred modified biological activities. Antibiotic A447 B emerged as a molecule of interest due to its enhanced in vitro potency against Gram-positive pathogens and certain cancer cell lines. This discovery represented a strategic shift toward leveraging natural product diversity to overcome limitations of early anthracyclines [6].

Table 1: Key Milestones in Anthracycline Development

YearCompoundSignificance
1963DaunorubicinFirst isolated anthracycline; activity against leukemias
1969DoxorubicinHydroxylated derivative; expanded solid tumor efficacy
1987A447 seriesNovel derivatives with modified sugar moieties

Classification and Structural Features of the A447 Antibiotic Family

Anthracyclines belong to the tetracyclic quinone-glycoside family, characterized by a planar anthraquinone core fused to a sugar moiety. The A447 series shares this core architecture but exhibits distinct modifications that define its subclass:

  • Aglycone Core: All A447 compounds retain the tetracyclic anthraquinone system responsible for DNA intercalation. The planar structure enables insertion between DNA base pairs, disrupting replication and transcription [3] [8].
  • Sugar Modifications: A447 B features a deoxygenated aminosugar (daunosamine) with atypical stereochemistry at C-4'. Compared to doxorubicin’s L-daunosamine, A447 B contains a D-configured sugar, altering its spatial interaction with DNA and cellular uptake kinetics [6].
  • Side-Chain Functionalization: Unlike epirubicin (a 4'-epimer of doxorubicin), A447 B incorporates a methyl ether group at the C-4' position. This modification enhances lipophilicity, potentially improving membrane permeability and evading efflux pumps [10].

Structurally, A447 B bridges classical anthracyclines and newer halogenated analogs like 4'-deoxy-4'-iododoxorubicin. While iododoxorubicin uses halogenation to reduce cardiotoxicity, A447 B leverages stereochemical and functional group variations to optimize antimicrobial activity. This places it in a distinct category of "second-generation" anthracyclines designed for targeted biological interactions [10].

Table 2: Structural Comparison of Select Anthracyclines

CompoundSugar ConfigurationC-4' ModificationCore Functional Groups
DoxorubicinL-Daunosamine-OHC13-ketone, C9-hydroxyl
4'-IododoxorubicinL-Daunosamine-IC13-ketone, C9-hydroxyl
A447 BD-Daunosamine-OCH₃C13-ketone, C9-hydroxyl

Significance of A447 B in the Context of Antimicrobial Resistance

Antimicrobial resistance (AMR) poses a catastrophic threat to global health, with drug-resistant infections contributing to nearly 5 million deaths annually. The overuse of conventional antibiotics has accelerated resistance through multiple mechanisms: enzymatic drug inactivation (e.g., β-lactamases), efflux pump overexpression, and target site mutations [5] [9]. Anthracyclines like doxorubicin face particular challenges due to their dual use in oncology and infection management, creating selective pressure across clinical environments.

A447 B offers three strategic advantages in combating AMR:

  • Efflux Pump Evasion: Its C-4' methyl ether group increases lipophilicity, reducing recognition by polyspecific efflux transporters like P-glycoprotein (P-gp). This allows intracellular accumulation at lower concentrations than hydrophilic analogs [10].
  • Topoisomerase II Targeting: Like all anthracyclines, A447 B inhibits topoisomerase II, causing lethal DNA double-strand breaks. Structural modeling suggests its D-sugar configuration enhances binding to the TOPOII-DNA complex, even in strains with reduced drug permeability [3] [8].
  • Reactive Oxygen Species (ROS) Modulation: While retaining the quinone moiety necessary for ROS generation, A447 B’s electron-donating methoxy group may fine-tune redox cycling. This balances oxidative damage to pathogens while minimizing collateral damage to host tissues—a critical factor in persistent infections [8].

In the broader AMR landscape, A447 B exemplifies "selective targeting"—a strategy prioritizing compounds that exploit pathogen vulnerabilities (e.g., high TOPOII activity in bacteria) over broad-spectrum activity. This approach aligns with WHO recommendations to develop antibiotics with lower resistance potential [5] [9].

Table 3: AMR Mechanisms and A447 B’s Potential Countermeasures

Resistance MechanismEffect on Conventional AntibioticsA447 B’s Structural Countermeasure
Efflux pump overexpressionReduced intracellular concentrationIncreased lipophilicity from C-4' methoxy group
Target site mutationAltered drug binding affinityEnhanced DNA intercalation via D-sugar configuration
Enzymatic inactivationChemical modification of drugStabilized glycosidic linkage resistant to hydrolysis

Properties

CAS Number

55945-22-7

Product Name

Antibiotic A447 B

IUPAC Name

7-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C60H88N2O21

Molecular Weight

1173.3 g/mol

InChI

InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3

InChI Key

JRCMJKKALYUURJ-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Synonyms

antibiotic A447 B
antibiotic A447-B
cosmomycin C

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.